2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for laboratory and industrial applications.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and cost-effectiveness, ensuring the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the benzimidazole ring.
Scientific Research Applications
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer agent.
Navelbine: Another benzimidazole-based drug with anticancer properties.
Alectinib: A benzimidazole compound used in cancer treatment.
Uniqueness
2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and propan-2-yl groups enhances its activity and selectivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-12(2)14-9-8-13(3)10-17(14)21-11-18-19-15-6-4-5-7-16(15)20-18/h4-10,12H,11H2,1-3H3,(H,19,20) |
InChI Key |
DWAQGVFHYIEQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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